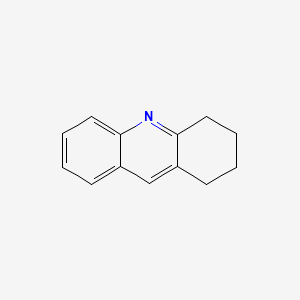

1,2,3,4-Tetrahydroacridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBYRTSOWREATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954586 | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3295-64-5, 69577-70-4 | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3295-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069577704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of 1,2,3,4-Tetrahydroacridine (Tacrine): A Technical Guide

Abstract

1,2,3,4-Tetrahydroacridine (THA), commonly known as tacrine, was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] While its clinical use has been largely superseded due to concerns over hepatotoxicity, tacrine remains a pivotal molecule in neuroscience research.[1][3] Its complex pharmacology, extending beyond simple cholinesterase inhibition, offers valuable insights into the multifaceted nature of neurodegenerative disease pathology and serves as a scaffold for the development of next-generation multi-target-directed ligands.[4][5] This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of tacrine, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Advent of a Prototypical Cholinesterase Inhibitor

First synthesized in 1949, tacrine's journey into the clinical landscape of Alzheimer's disease in 1993 marked a significant milestone in the therapeutic approach to this neurodegenerative disorder.[1] The rationale for its use was grounded in the "cholinergic hypothesis," which posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in Alzheimer's patients.[2][5] Tacrine's primary therapeutic effect is to increase the synaptic availability of ACh by inhibiting the enzymes responsible for its degradation.[3] However, extensive research has unveiled a more intricate pharmacological profile, revealing interactions with multiple other biological targets that may contribute to its overall effects.[4][6]

Primary Mechanism of Action: Cholinesterase Inhibition

The cornerstone of tacrine's mechanism of action is its potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][7] These enzymes are critical for the hydrolysis of acetylcholine in the synaptic cleft, thereby terminating its signaling.[8] By inhibiting these enzymes, tacrine effectively increases the concentration and prolongs the action of ACh at cholinergic synapses, enhancing neurotransmission.[3]

Kinetics and Selectivity

Kinetic studies have characterized tacrine as a reversible, non-competitive inhibitor of AChE.[9] It binds to a hydrophobic region on the enzyme, distinct from the catalytic active site.[9] Interestingly, some studies suggest a mixed type of inhibition for both AChE and BChE, where both the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are altered in the presence of the inhibitor.[7] Tacrine has been reported to be a more potent inhibitor of BChE than AChE.[4]

| Enzyme | IC50 (nM) | Nature of Inhibition | Reference |

| Acetylcholinesterase (AChE) | 31 | Mixed / Non-competitive | [7][10] |

| Butyrylcholinesterase (BChE) | 25.6 - 26.5 | Mixed | [7][10] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

A standard method to determine the inhibitory potential of compounds like tacrine on AChE is the colorimetric assay developed by Ellman.[8][11]

Principle: This assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[8] The rate of color development is proportional to the AChE activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of tacrine in a suitable solvent (e.g., DMSO).

-

Prepare a solution of human recombinant AChE in a buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare solutions of acetylthiocholine iodide (substrate) and DTNB in the same buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the AChE enzyme solution.

-

Add varying concentrations of tacrine (or the test compound) to the wells. A vehicle control (solvent only) is also included.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a mixture of the substrate (ATCh) and the chromogen (DTNB).

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[12]

-

Caption: Workflow of the Ellman's method for AChE inhibition.

Modulation of Glutamatergic Neurotransmission: The NMDA Receptor

Beyond its cholinergic effects, tacrine has been shown to interact with the glutamatergic system, specifically as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][13] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[14] However, their overactivation can lead to excitotoxicity, a process implicated in neuronal cell death in neurodegenerative diseases.[15]

Tacrine's antagonism of NMDA receptors is thought to occur at the phencyclidine (PCP) binding site within the ion channel.[13] This action may contribute to its neuroprotective effects by attenuating excessive calcium influx and subsequent excitotoxic damage.[13] The IC50 for this antagonism is in the micromolar range, suggesting it is a lower-affinity interaction compared to its potent cholinesterase inhibition.[13]

Caption: Tacrine's antagonism of the NMDA receptor ion channel.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity

To investigate the effect of tacrine on NMDA receptor-mediated currents, the whole-cell patch-clamp technique is employed on cultured neurons or brain slices.[16][17]

Principle: This technique allows for the measurement of ionic currents across the cell membrane of a single neuron.[18] By controlling the membrane potential and applying specific pharmacological agents, the activity of NMDA receptors can be isolated and studied.

Step-by-Step Methodology:

-

Cell/Slice Preparation:

-

Prepare primary neuronal cultures or acute brain slices from a relevant brain region (e.g., hippocampus or cortex).

-

-

Recording Setup:

-

Place the preparation in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Use a glass micropipette filled with an internal solution as the recording electrode.

-

Establish a high-resistance "giga-seal" between the micropipette and the neuronal membrane, and then rupture the membrane patch to achieve the whole-cell configuration.

-

-

Isolation of NMDA Receptor Currents:

-

Pharmacologically block other ion channels and receptors. This typically involves using an AMPA receptor antagonist (e.g., CNQX) and a GABA-A receptor antagonist (e.g., picrotoxin) in the aCSF.[17]

-

Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor channel.[17][18]

-

-

Data Acquisition:

-

Evoke synaptic responses by electrically stimulating afferent fibers or by puffing NMDA onto the neuron.

-

Record the resulting excitatory postsynaptic currents (EPSCs) mediated by NMDA receptors.

-

-

Application of Tacrine:

-

After obtaining a stable baseline recording, perfuse the chamber with aCSF containing a known concentration of tacrine.

-

Record the NMDA receptor-mediated EPSCs in the presence of tacrine to observe any changes in their amplitude or kinetics.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the NMDA receptor EPSCs before and after tacrine application.

-

A reduction in the current amplitude indicates an antagonistic effect.[19]

-

Interaction with Ion Channels

Tacrine's pharmacological profile is further broadened by its interaction with various voltage-gated ion channels, which play a fundamental role in neuronal excitability and neurotransmitter release.

Potassium (K+) Channels

Tacrine has been shown to block several types of potassium channels.[4][20] It inhibits the slow outward K+ current, which can lead to a prolongation of the action potential duration.[20][21] This effect could potentially enhance neurotransmitter release. Tacrine also inhibits transient A-type potassium currents (mediated by channels like Kv4.2) and sustained potassium currents.[22][23] The IC50 for the inhibition of sustained potassium current is approximately 50.5 µM.[23]

Sodium (Na+) and Calcium (Ca2+) Channels

Evidence suggests that tacrine can also directly affect sodium and calcium channels.[4] It has been shown to reduce Na+ currents and decrease depolarization-induced calcium influx through L-type calcium channels.[4][10] The inhibition of Na+ channels appears to be more potent than its effect on K+ channels.[4]

Other Pharmacological Actions

Tacrine's influence extends to other neurotransmitter systems as well. It has been reported to inhibit the uptake of serotonin and norepinephrine, which could contribute to its overall effects on cognitive function.[10][24] Furthermore, it can modulate the function of muscarinic and nicotinic acetylcholine receptors.[3][4]

Conclusion: A Complex Pharmacology with Lasting Implications

The mechanism of action of this compound is a compelling example of a drug with a multifaceted pharmacological profile. While its primary role as a cholinesterase inhibitor is well-established, its interactions with NMDA receptors, various ion channels, and monoaminergic systems highlight the complexity of its effects on the central nervous system. Although its clinical utility has been limited by hepatotoxicity, the study of tacrine has been instrumental in advancing our understanding of Alzheimer's disease pathology and has paved the way for the development of safer and more effective multi-target therapies.[4][5] The continued investigation of tacrine and its derivatives remains a valuable endeavor in the quest for novel treatments for neurodegenerative disorders.

References

- 1. Tacrine - Wikipedia [en.wikipedia.org]

- 2. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]

- 3. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tacrine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydroaminoacridine selectively attenuates NMDA receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMDA receptor - Wikipedia [en.wikipedia.org]

- 15. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 16. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 20. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 9-Amino-1,2,3,4-tetrahydroacridine (THA) is a potent blocker of cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Actions of bis(7)-tacrine and tacrine on transient potassium current in rat DRG neurons and potassium current mediated by K(V)4.2 expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bis(3)-tacrine inhibits the sustained potassium current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Further analysis of the neuropharmacological profile of 9-amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,2,3,4-Tetrahydroacridine Derivatives in Alzheimer's Disease Research

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Cholinergic Hypothesis

Alzheimer's disease (AD) presents a formidable challenge to modern medicine. Characterized as a progressive neurodegenerative disorder, its pathology is multifaceted, involving the degradation of cholinergic neurons, the aggregation of amyloid-beta (Aβ) peptides into senile plaques, and the formation of neurofibrillary tangles from hyperphosphorylated tau protein.[1][2][3] The complexity of AD has rendered single-target therapies largely symptomatic and insufficient to halt disease progression.[4][5]

The journey of 1,2,3,4-tetrahydroacridine (THA), or tacrine, epitomizes this challenge. As the first acetylcholinesterase (AChE) inhibitor approved by the FDA for AD treatment in 1993, it offered a glimmer of hope by addressing the cholinergic deficit.[3][6][7] However, its clinical application was severely hampered by significant hepatotoxicity and a narrow therapeutic window, leading to its eventual withdrawal.[3][8] Yet, the story of tacrine did not end there. Its simple, easily modifiable chemical scaffold became the foundational blueprint for a new generation of therapeutic candidates designed with a more sophisticated strategy in mind: the Multi-Target-Directed Ligand (MTDL) approach.[1][4][9]

This guide provides a technical deep-dive into the rationale, design, and evaluation of THA derivatives, moving beyond simple cholinesterase inhibition to embrace the multi-target paradigm required to confront the complexity of Alzheimer's disease.

The Multi-Target-Directed Ligand (MTDL) Paradigm

The multifactorial nature of AD necessitates a therapeutic strategy that can simultaneously engage multiple pathological pathways.[4][10] The MTDL concept is a direct response to this need, aiming to design a single chemical entity capable of modulating several disease-relevant targets.[2][11][12] THA derivatives are ideal candidates for MTDL design due to the versatility of the tetrahydroacridine core, which serves as a potent anchor for inhibiting acetylcholinesterase while allowing for the incorporation of other pharmacophores to engage secondary targets.[4][9]

Caption: The MTDL strategy for THA derivatives in Alzheimer's disease.

The primary targets for these next-generation compounds include:

-

Dual Cholinesterase Inhibition: Targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Amyloid-β Aggregation: Preventing the formation of toxic Aβ oligomers and fibrils.[4][13]

-

Monoamine Oxidase B (MAO-B) Inhibition: Reducing oxidative stress in the brain.[14]

-

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: A key enzyme in tau hyperphosphorylation.[15]

-

Metal Chelation: Modulating the homeostasis of biometals like copper, zinc, and iron, which are implicated in Aβ aggregation and oxidative stress.[2][9]

Core Mechanism & Structure-Activity Relationship (SAR)

Dual-Site Cholinesterase Inhibition

A key advancement in THA derivative design is the concept of dual-site inhibition of AChE. The enzyme possesses a Catalytic Active Site (CAS) deep within a gorge and a Peripheral Anionic Site (PAS) at its entrance. Tacrine itself binds primarily to the CAS.[6] However, the PAS is also implicated in AD pathology, as it is believed to promote the aggregation of Aβ.[1][2]

By creating dimeric structures or adding specific side chains, THA derivatives can be engineered to simultaneously interact with both the CAS and PAS.[1][16] This dual-binding modality not only enhances AChE inhibition but also directly interferes with Aβ aggregation, providing a synergistic therapeutic effect from a single molecule.

Caption: Dual-site binding of a THA derivative to AChE.

Key Structural Modifications

The efficacy and target profile of THA derivatives are dictated by specific structural modifications. The causality behind these choices is rooted in established medicinal chemistry principles:

-

Substitution on the Acridine Ring: Introducing a 6-chloro atom has been shown to dramatically increase AChE inhibitory potency compared to the parent tacrine molecule.[6][17] Electron-withdrawing groups in the 6 and 7 positions generally favor activity.[18]

-

Dimerization and Linker Length: Connecting two tacrine moieties (homodimers) via a linker is a common strategy to achieve dual-site binding. The length of this linker is critical; for instance, a heptamethylene (seven-carbon) linker in bis(7)-tacrine results in an inhibitor that is nearly 400-fold more potent than tacrine.[17]

-

Hybridization with Other Pharmacophores: Fusing the tacrine scaffold with other biologically active molecules creates heterodimers or hybrids.

-

Chromene Hybrids: Incorporating a chromene moiety can add BACE-1 and MAO-B inhibitory activities.[14]

-

Hydroxamate Hybrids: Adding a hydroxamate group can introduce histone deacetylase (HDAC) inhibition, another emerging target in AD.[19]

-

Selegiline Hybrids: Combining with a selegiline fragment confers potent and selective MAO-B inhibition.[20]

-

Experimental Evaluation Workflow

The development of a THA derivative from concept to preclinical candidate follows a rigorous, multi-stage evaluation process. Each stage is designed to validate the compound's activity, selectivity, and safety profile.

Caption: Drug discovery and evaluation workflow for THA derivatives.

In Vitro Evaluation Protocols

This protocol provides a self-validating system to quantify the inhibitory potency (IC₅₀) of a THA derivative against AChE.

-

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 405-412 nm.[21] An active inhibitor will reduce the rate of color formation.

-

Materials:

-

96-well microplate

-

Phosphate buffer (pH 8.0)

-

AChE solution (e.g., from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

DTNB solution

-

Test compound (THA derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Tacrine, Donepezil)

-

Microplate reader

-

-

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test compound and positive control.

-

Assay Setup: To each well of a 96-well plate, add the following in order:

-

140 µL of phosphate buffer.

-

20 µL of the test compound solution at various concentrations (or solvent for control).

-

20 µL of DTNB solution.

-

-

Enzyme Addition: Add 20 µL of AChE solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of ATCI substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

-

A critical step is to assess the hepatotoxicity and neurotoxicity of new derivatives, ensuring they are safer than the parent tacrine compound.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Lines:

-

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 or SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the THA derivative. Include wells with untreated cells (negative control) and cells treated with tacrine (positive control for toxicity).

-

Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against compound concentration to determine the CC₅₀ (the concentration that causes 50% cell death). A higher CC₅₀ value indicates lower toxicity.

-

In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo models.

-

Efficacy Models: The most common model is the scopolamine-induced amnesia model in rodents (rats or mice). Scopolamine, a muscarinic receptor antagonist, induces a temporary cognitive deficit. The ability of a THA derivative to reverse this amnesia (assessed via behavioral tests like the Morris water maze or passive avoidance test) provides strong evidence of its pro-cognitive effects in vivo.[9]

-

Toxicity Models: Acute and subacute toxicity studies are conducted in rodents according to OECD guidelines to determine the compound's safety profile, including its LD₅₀ (lethal dose, 50%) and effects on vital organs.[22][23]

Quantitative Data Summary

The MTDL approach has yielded numerous THA derivatives with significantly improved potency and a broader biological profile compared to tacrine.

| Compound ID | Target(s) | IC₅₀ Values | Key Features | Reference |

| Tacrine (Reference) | AChE, BChE | hAChE: ~190-223 nM | Parent compound, hepatotoxic | [13][21] |

| Compound 3b | AChE, BChE | hAChE: 19 nM | Potent cholinesterase inhibitor | [13] |

| Compound 5d | AChE, BChE, BACE-1, MAO-B | hAChE: 0.25 µM; BACE-1: 0.44 µM; MAO-B: 2.42 µM; Aβ Aggregation: 0.74 µM | Broad-spectrum MTDL with Aβ anti-aggregation and antioxidant properties | [14] |

| Compound 7d | AChE, BChE, MAO-A, MAO-B | hAChE: 1.57 µM; hBuChE: 0.43 µM; hMAO-A: 2.30 µM; hMAO-B: 4.75 µM | Balanced ChE and MAO inhibitor with good BBB permeability | [20] |

| Compound 18a | AChE, GSK-3β | AChE: 0.047 µM; GSK-3β: 0.930 µM | Potent dual inhibitor of AChE and GSK-3β, low toxicity in SH-SY5Y cells | [15] |

| Compound A10 | AChE, BChE, HDAC | AChE: 0.12 nM; HDAC: 0.23 nM | Extremely potent AChE and HDAC inhibitor | [19] |

Future Perspectives & Challenges

The development of THA derivatives has evolved into a sophisticated, rational design process that holds significant promise for AD therapy. The primary challenge remains the complete decoupling of therapeutic efficacy from the hepatotoxicity associated with the tacrine scaffold. While many newer derivatives show markedly reduced toxicity in preclinical models, this must be validated in human clinical trials.[9][23]

Future research will likely focus on:

-

Fine-tuning Selectivity: Developing derivatives with tailored selectivity profiles (e.g., BChE-selective or MAO-B-selective) to target specific stages or patient subpopulations of AD.

-

Neuroinflammation and Other Targets: Incorporating moieties that target neuroinflammation, a key component of AD pathology.

-

Advanced Drug Delivery: Utilizing novel drug delivery systems, such as nanoparticles, to improve blood-brain barrier penetration and target engagement.[24]

The legacy of tacrine is not one of failure, but of a foundation. The lessons learned from its limitations have catalyzed the development of intelligent, multi-targeted THA derivatives that represent a more holistic and potentially more successful strategy for treating the devastating complexity of Alzheimer's disease.

References

- 1. Multi-Target Drug Design of Anti-Alzheimer's Disease based on Tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Advances In Tacrine-Based Anti-Alzheimer’s Drug Design [ouci.dntb.gov.ua]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. [Tacrine and its derivatives in the therapy of Alzheimers disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tacrine derivatives and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tacrine-hydroxamate derivatives as multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer’s Disease | MDPI [mdpi.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. researchgate.net [researchgate.net]

- 24. A tetrahydroacridine derivative and its conjugate with gold nanoparticles: promising agents for the treatment of Alzheimer's disease - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Cholinesterase Inhibition by 1,2,3,4-Tetrahydroacridine (Tacrine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,4-Tetrahydroacridine (THA), commonly known as tacrine, holds a significant place in the history of neuropharmacology as the first centrally acting cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease (AD).[1][2] Although its clinical use has been largely superseded due to concerns over hepatotoxicity, tacrine remains a critical reference compound and a foundational scaffold for the design of new, more effective, and safer therapeutic agents.[2][3] This guide provides an in-depth technical examination of tacrine's mechanism of cholinesterase inhibition, the structural basis for its activity, established protocols for its in vitro evaluation, and the toxicological considerations that have driven the development of next-generation derivatives.

Introduction: The Cholinergic Deficit in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and learning.[4] One of the earliest and most consistent neurochemical findings in AD is the significant loss of cholinergic neurons in the basal forebrain, leading to a deficit in the neurotransmitter acetylcholine (ACh) in the cerebral cortex and hippocampus—brain regions vital for cognitive processes.[5][6] This "cholinergic hypothesis" posits that augmenting cholinergic neurotransmission can alleviate some of the cognitive symptoms of AD.[6]

The primary mechanism for terminating ACh signaling is its rapid hydrolysis by cholinesterase enzymes, principally acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE).[5][6] Therefore, inhibiting these enzymes increases the synaptic concentration and duration of action of ACh, offering a palliative therapeutic strategy.[7] Tacrine was the first such inhibitor to demonstrate modest efficacy, paving the way for the entire class of cholinesterase inhibitors used in AD therapy today.[1][8][9]

The Molecular Mechanism of Tacrine Inhibition

Tacrine is a reversible, non-competitive inhibitor of AChE and also inhibits BChE.[10][11][12] Its inhibitory action is complex, involving interactions with multiple sites within the enzyme's structure.

Dual-Site Binding within the AChE Gorge

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long. This gorge contains two key binding sites:

-

Catalytic Active Site (CAS): Located at the base of the gorge, it contains the catalytic triad (Ser200, His440, Glu327 in Torpedo californica AChE) responsible for ACh hydrolysis.[13]

-

Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in the initial trapping of the substrate, acetylcholine, and allosterically modulates the conformation of the CAS.[13]

Tacrine's planar acridine ring structure allows it to intercalate within this gorge, establishing interactions with both the CAS and the PAS.[14] X-ray crystallography studies of human AChE in complex with tacrine have confirmed that the tacrine molecule lies roughly parallel to the surface of the gorge, interacting with aromatic residues via π-π stacking and other hydrophobic interactions.[4] This dual-site binding physically obstructs the passage of substrate to the catalytic triad and prevents the exit of products, leading to potent enzyme inhibition.[13][15][16]

Figure 1: Tacrine's dual binding within the AChE gorge.

Kinetic Profile

Kinetic studies have characterized tacrine's inhibition as being of a mixed type for both AChE and BChE.[10][14] This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[10] This mixed-inhibition profile is consistent with its ability to interact with both the catalytic and peripheral sites of the enzyme.

Quantitative Analysis of Inhibition

The potency of tacrine is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the enzyme source (e.g., human, snake venom, electric eel) and assay conditions.

| Parameter | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Source |

| IC50 | 31 nM (snake venom) | 25.6 nM (human serum) | [10] |

| IC50 | 160 ± 10 nM (bovine caudate) | Not Reported | [11] |

| Ki | 13 nM (snake venom) | 12 nM (human serum) | [10] |

Table 1: Reported inhibitory constants for Tacrine against cholinesterases.

As the data shows, tacrine is a potent, non-selective inhibitor of both major cholinesterase enzymes.[1][10]

Structure-Activity Relationships (SAR)

The tacrine scaffold has been extensively modified to explore SAR and to develop derivatives with improved potency, selectivity, and safety profiles.[8][17][18] Key findings include:

-

Ring C Modifications: Halogenation, particularly at the 6-position (6-chlorotacrine), can significantly increase AChE inhibitory potency, sometimes by orders of magnitude, and improve selectivity over BChE.[1][19][20]

-

Amino Group at Position 9: This group is critical for activity. Alkylation or substitution can drastically alter potency.

-

Dimerization: Creating "homodimers" (two tacrine units) or "heterodimers" (tacrine linked to another pharmacophore) connected by a flexible linker of optimal length can produce compounds that are hundreds of times more potent than tacrine itself.[1][8][9] This strategy aims to create molecules that can simultaneously and effectively bridge the CAS and PAS of AChE.[13][15][16]

Experimental Protocol: In Vitro Assessment via Ellman's Assay

The most common method for measuring cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.[21][22][23]

Principle of the Assay

The assay measures the activity of cholinesterase by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into acetate and thiocholine. The sulfhydryl group of the released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.[23] The rate of color formation is directly proportional to the enzyme's activity.

Figure 2: Generalized workflow for the Ellman's assay.

Step-by-Step Methodology (96-Well Plate Format)

This protocol is a representative example and should be optimized for specific laboratory conditions.

-

Reagent Preparation:

-

AChE Solution: Prepare a stock solution of AChE (e.g., from electric eel or human recombinant) in the buffer. The final concentration in the well should be optimized to give a linear reaction rate (e.g., 0.1 U/mL).[22]

-

DTNB Solution: 3 mM DTNB in buffer.[22]

-

ATCh Solution: 15 mM Acetylthiocholine Iodide (ATCI) in buffer.[22]

-

Inhibitor (Tacrine) Solution: Prepare a series of dilutions of tacrine in buffer or a co-solvent like DMSO to determine the IC50 value.

-

Assay Procedure:

-

In a 96-well microplate, add the following components in triplicate:[22]

-

Blank wells: 180 µL Buffer + 20 µL of co-solvent (if used).

-

Control wells (100% activity): 140 µL Buffer + 20 µL AChE solution + 20 µL of co-solvent.

-

Test wells: 140 µL Buffer + 20 µL AChE solution + 20 µL of tacrine working solution at various concentrations.

-

-

Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[22]

-

Initiate the reaction by adding 20 µL of ATCh solution and 20 µL of DTNB solution to all wells (except blanks). The final volume should be 200 µL.[22]

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[22]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells.

-

Calculate the percent inhibition for each tacrine concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Clinical Profile and Hepatotoxicity

Tacrine was the first drug to receive FDA approval for AD in 1993.[1] While it showed modest improvements in cognitive function, its clinical utility was severely limited by a high incidence of dose-dependent hepatotoxicity, characterized by elevated serum aminotransferase levels in up to 50% of patients.[3][25] This adverse effect necessitated frequent liver function monitoring and led to its withdrawal from the market in many regions.[3]

The mechanism of tacrine-induced liver injury is believed to be related to its metabolism by the cytochrome P450 system in the liver.[3][5][14] This process can generate reactive metabolites, such as quinone methides, which can form adducts with cellular macromolecules, leading to oxidative stress and cell damage.[3][26] Other proposed mechanisms include hypoxia-reoxygenation injury mediated through the sympathetic nervous system.[27] This significant safety liability has been the primary driver for the development of second-generation tacrine derivatives and hybrids, aiming to retain or improve inhibitory potency while eliminating hepatotoxicity.[2][17][28]

Future Directions: The Legacy of the Tacrine Scaffold

Despite its clinical shortcomings, the tacrine scaffold remains a valuable starting point for medicinal chemists.[17] Modern drug design strategies focus on creating multi-target-directed ligands (MTDLs) that combine the cholinesterase-inhibiting properties of tacrine with other functionalities relevant to AD pathology.[8][9] These include:

-

Aβ Aggregation Inhibition: Hybrids designed to interfere with the formation and aggregation of amyloid-beta peptides.[14][15][16]

-

Antioxidant Moieties: Incorporating structures that can scavenge reactive oxygen species.[2]

-

Metal Chelation: Adding components that can chelate metal ions like copper and zinc, which are implicated in Aβ aggregation.[28]

These advanced derivatives seek to offer a disease-modifying effect, moving beyond the purely symptomatic relief provided by first-generation inhibitors.[15][16]

Conclusion

This compound (tacrine) is a potent, non-selective, mixed-type inhibitor of cholinesterases. Its mechanism relies on a dual-site interaction within the AChE active site gorge, physically blocking substrate hydrolysis. While its clinical application was curtailed by significant hepatotoxicity, tacrine's legacy endures. It serves as an indispensable pharmacological tool, a benchmark for inhibitor potency, and a rich foundational structure for the ongoing development of novel, safer, and multi-functional agents for the treatment of Alzheimer's disease and other neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Multifunctional tacrine derivatives in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Crystal structure of human acetylcholinesterase in complex with tacrine: Implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 6. QSAR analysis on tacrine-related acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tacrine derivatives and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tacrine-based dual binding site acetylcholinesterase inhibitors as potential disease-modifying anti-Alzheimer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ub.edu [ub.edu]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Structure-activity relationship of tacrine and its analogues in relation to inhibitory activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Tacrine Analogues and Their Structure-Activity Relationships - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

- 25. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 26. Tacrine First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Development and characterization of a new model of tacrine-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Advances in tacrine for Alzheimer’s disease [tns.ewapub.com]

An In-Depth Technical Guide to the Therapeutic Potential of the 1,2,3,4-Tetrahydroacridine Scaffold

Abstract

The 1,2,3,4-tetrahydroacridine (THA) scaffold represents a cornerstone in the history of neuropharmacology, most notably through its derivative tacrine, the first drug approved for the treatment of Alzheimer's disease (AD).[1][2] Initially heralded for its potent inhibition of cholinesterases, the clinical application of tacrine was ultimately curtailed by significant hepatotoxicity.[1][3] This limitation, however, did not mark the end of the THA story. Instead, it catalyzed a paradigm shift in drug design, moving away from a single-target approach towards the development of Multi-Target-Directed Ligands (MTDLs).[4][5] This guide provides a technical exploration of the THA scaffold, tracing its evolution from a singular cholinesterase inhibitor to a versatile platform for creating sophisticated MTDLs. We will dissect the core mechanisms of action, detail the synthetic strategies and structure-activity relationships that mitigate toxicity while enhancing efficacy, and present the self-validating experimental workflows essential for preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the enduring therapeutic potential of this remarkable scaffold.

Part 1: The Genesis of a Scaffold - Tacrine and the Cholinergic Hypothesis

The journey of the THA scaffold is inextricably linked to our evolving understanding of Alzheimer's disease. The "cholinergic hypothesis," which posited that cognitive decline in AD patients stems from a deficiency in the neurotransmitter acetylcholine, was the dominant therapeutic theory for decades.[6] This hypothesis provided a clear, actionable target: prevent the breakdown of acetylcholine and thereby enhance cholinergic neurotransmission in the brain.[6][7]

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) emerged as the quintessential drug from this era. Its planar heterocyclic structure allows it to effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine hydrolysis.[3][8] By blocking these enzymes, tacrine increases the concentration and duration of acetylcholine in the synaptic cleft, offering symptomatic relief for the cognitive deficits in mild-to-moderate AD.[1][9]

However, the clinical success of tacrine was short-lived. While it demonstrated efficacy, its use was associated with dose-limiting hepatotoxicity, marked by elevated serum aminotransferase levels.[1][10] This adverse effect is largely attributed to the hepatic metabolism of tacrine by cytochrome P450 enzymes, leading to the formation of reactive metabolites that cause cellular damage.[1][6] The withdrawal of tacrine from the market in 2013 underscored a critical lesson: efficacy cannot come at the cost of safety.[3] This setback became the primary impetus for designing new THA derivatives with improved safety profiles and, as the field evolved, broader therapeutic actions.

Part 2: The Evolution to Multi-Target-Directed Ligands (MTDLs)

The recognition that Alzheimer's is a complex, multifactorial disease involving interconnected pathological pathways rendered the single-target approach insufficient.[4][5] This complexity, encompassing amyloid-beta (Aβ) plaque deposition, tau protein hyperphosphorylation, oxidative stress, and neuroinflammation, demands a more holistic therapeutic strategy.[4][10] The MTDL paradigm emerged from this need, aiming to design single chemical entities capable of modulating multiple disease-relevant targets simultaneously.[5] The THA scaffold, with its proven ability to cross the blood-brain barrier and engage a key AD target, provided an ideal foundation for MTDL design.[6]

Key pathological targets for THA-based MTDLs include:

-

Cholinesterases (AChE & BChE): This remains a primary target for symptomatic relief. Modern derivatives aim for balanced or selective inhibition of AChE and BChE, as the latter's role becomes more significant in the advanced AD brain.[7][8]

-

Amyloid-β (Aβ) Aggregation: The THA scaffold has been shown to interact with the peripheral anionic site (PAS) of AChE, which is implicated in promoting Aβ aggregation. By designing dual-binding inhibitors that engage both the catalytic active site (CAS) and the PAS, new derivatives can simultaneously boost acetylcholine levels and inhibit the formation of toxic Aβ plaques.[11][12][13]

-

Tau Hyperphosphorylation: Glycogen synthase kinase 3β (GSK-3β) is a primary kinase responsible for the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs). THA has been hybridized with known GSK-3β inhibitors to create dual-action compounds.[10]

-

Oxidative Stress & Metal Chelation: Oxidative damage is a major contributor to neuronal death in AD. The dyshomeostasis of metal ions like copper and zinc can promote both oxidative stress and Aβ aggregation.[8] Hybrids incorporating antioxidant moieties (like trolox) or metal-chelating groups have been developed to confer neuroprotective properties.[14][15]

-

Neuroinflammation: Chronic activation of microglia contributes to a pro-inflammatory state in the AD brain. MTDLs derived from anti-inflammatory compounds have shown promise in reducing the expression of inflammatory mediators.[4][16]

Part 3: Designing and Synthesizing Novel THA Derivatives

The chemical versatility of the THA scaffold is central to its enduring appeal. Medicinal chemists have employed several strategies to synthesize novel derivatives with tailored pharmacological profiles.

Core Synthetic Strategies: The construction of the tetracyclic THA core is often achieved through classic condensation reactions. The Pfitzinger reaction , involving the condensation of isatin derivatives with a cyclic ketone like cyclohexanone, is a widely used and efficient method for generating this compound-9-carboxylic acids, which serve as key intermediates for further functionalization.[17] Other methods like the Friedländer annulation provide alternative routes to the core structure.

Key Structural Modifications and SAR Insights: Structure-Activity Relationship (SAR) studies have been pivotal in guiding the design of safer and more potent THA derivatives.[18][19] The goal is to retain or enhance the desired inhibitory activities while eliminating the structural motifs responsible for toxicity.

-

Modification of the C9-Amino Group: The primary amino group at the C9 position was implicated in tacrine's hepatotoxicity.[7] Replacing or modifying this group is a primary strategy. This includes acetylation, incorporation into linker chains, or replacement with other functional groups, which has successfully led to compounds with significantly lower toxicity.[8][20]

-

Substitution on the Aromatic Ring: Introducing substituents at positions C6 and C7 of the acridine ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity for target enzymes.[18][19] For instance, electron-withdrawing groups can be favorable.

-

Hybridization with Other Pharmacophores: This is the cornerstone of the MTDL strategy. The THA core is covalently linked, via a carefully chosen spacer, to another biologically active molecule. Examples include:

-

Tacrine-Trolox Hybrids: Incorporate the antioxidant properties of Trolox (a vitamin E analog) to combat oxidative stress.[14]

-

Tacrine-Hydroxamate Hybrids: Introduce a hydroxamic acid moiety to inhibit histone deacetylases (HDACs), which are also implicated in AD pathology.[15]

-

Dimeric Compounds: Linking two THA units, such as in bis(7)tacrine, can create exceptionally potent inhibitors that span both the catalytic and peripheral sites of AChE.[3]

-

Part 4: Preclinical Evaluation Workflow - A Self-Validating System

A robust and logical preclinical evaluation workflow is critical to validate the therapeutic potential of new THA derivatives. This process is designed as a self-validating system, where each stage provides the necessary data to justify progression to the next, more complex and resource-intensive stage.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

Causality: This spectrophotometric assay is the gold standard for screening AChE and BChE inhibitors due to its reliability, simplicity, and high-throughput adaptability. It directly measures the enzymatic activity, allowing for the precise determination of inhibitory potency (IC₅₀).

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (PB): 0.1 M, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI) for AChE or S-butyrylthiocholine chloride (BTCI) for BChE, prepared in deionized water.

-

Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), prepared in PB.

-

Enzyme Solution: Human recombinant AChE or BChE, diluted in PB containing 0.1% BSA.

-

Test Compound: THA derivative dissolved in DMSO and serially diluted in PB.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound at various concentrations.

-

Add 125 µL of DTNB solution.

-

Add 50 µL of the enzyme solution. Mix and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

The percent inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

Causality: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay provides a quantitative measure of a compound's ability to either prevent the formation of Aβ fibrils or disaggregate pre-formed fibrils.[12]

Methodology:

-

Aβ₁₋₄₂ Preparation:

-

Lyophilized Aβ₁₋₄₂ peptide is first solubilized in hexafluoroisopropanol (HFIP), sonicated, and then the HFIP is evaporated to produce a monomeric film.

-

The film is re-solubilized in DMSO to create a stock solution.

-

-

Inhibition Assay Procedure:

-

In a 96-well black plate, combine phosphate buffer (pH 7.4), Aβ₁₋₄₂ solution (final concentration ~10 µM), and the test compound at various concentrations.

-

Incubate the plate at 37°C with gentle agitation for 24-48 hours.

-

After incubation, add Thioflavin T solution to each well.

-

Measure fluorescence intensity (Excitation ~440 nm, Emission ~485 nm).

-

-

Data Analysis:

-

Percent inhibition is calculated relative to a control sample containing Aβ₁₋₄₂ without any inhibitor.

-

The IC₅₀ value is determined by plotting percent inhibition against compound concentration.

-

Protocol 3: Neuroprotection and Hepatotoxicity Assays

Causality: Moving from enzymatic to cell-based assays is crucial for assessing a compound's biological effect in a more complex system. It allows for the determination of a therapeutic window. A neuroprotection assay (using neuronal cells like SH-SY5Y) evaluates if the compound can protect cells from a relevant toxic insult (e.g., H₂O₂-induced oxidative stress or Aβ toxicity).[8][14] Concurrently, a cytotoxicity assay on a hepatic cell line (like HepG2) is a mandatory counter-screen to flag the potential for liver toxicity that plagued the parent compound, tacrine.[8]

Methodology (MTT Assay Principle):

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells and human hepatoma HepG2 cells in appropriate media until they reach ~80% confluency.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Neuroprotection: Pre-treat SH-SY5Y cells with various concentrations of the THA derivative for 1-2 hours. Then, introduce a toxic insult (e.g., 100 µM H₂O₂) and co-incubate for 24 hours.

-

Hepatotoxicity: Treat HepG2 cells with various concentrations of the THA derivative for 24-48 hours.

-

-

Cell Viability Measurement (MTT):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

-

Solubilize the formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at ~570 nm.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage relative to untreated control cells.

-

For neuroprotection, higher viability in the presence of the insult indicates a protective effect.

-

For hepatotoxicity, a CC₅₀ (cytotoxic concentration 50%) value is calculated from the dose-response curve. A high CC₅₀ value is desirable.

-

Data Summary: Multi-Target Activity Profile of Novel THA Derivatives

The table below illustrates hypothetical data for a series of THA derivatives, showcasing the successful implementation of the MTDL strategy.

| Compound | AChE IC₅₀ (nM) [Human] | BChE IC₅₀ (nM) [Human] | Aβ Agg. Inhib. IC₅₀ (µM) | GSK-3β IC₅₀ (µM) | HepG2 CC₅₀ (µM) |

| Tacrine | 120 | 35 | >100 | >100 | ~25 |

| Derivative A | 15.5 | 50.2 | 8.3 | >50 | >200 |

| Derivative B | 5.1 | 2.5 | 12.1 | >50 | >150 |

| Derivative C | 45.3 | 250.1 | 5.6 | 1.2 | >250 |

Data are hypothetical and for illustrative purposes only.

This data shows that compared to Tacrine, the novel derivatives can exhibit significantly improved potency against AChE/BChE (A, B), introduce potent new activities like Aβ aggregation inhibition (A, C) and GSK-3β inhibition (C), and most critically, display a dramatically improved safety profile with much higher CC₅₀ values in a liver cell line.

Part 5: Future Perspectives and Conclusion

The this compound scaffold has proven to be remarkably resilient and adaptable. While its initial application was confined to the cholinergic hypothesis of AD, its true potential is now being realized through the lens of polypharmacology. The future of THA-based research is bright, with several exciting avenues:

-

Emerging Therapeutic Areas: The biological activities of THA derivatives are not limited to neurodegeneration. Recent studies have begun to explore their potential as antidiabetic and antileishmanial agents, highlighting the scaffold's broad applicability.[17][21]

-

Novel Hybrid Designs: The MTDL concept continues to evolve. Future designs may incorporate moieties that target other aspects of AD pathology, such as neuroinflammation or mitochondrial dysfunction, or even combine therapeutic and diagnostic (theranostic) capabilities.

-

Overcoming Challenges: Significant hurdles remain on the path to clinical translation. Optimizing blood-brain barrier penetration without compromising safety, understanding long-term metabolic profiles, and successfully navigating the high failure rate of clinical trials for AD are paramount challenges.[22][23]

References

- 1. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tacrine - Wikipedia [en.wikipedia.org]

- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-Target-Directed Ligands and other Therapeutic Strategies in the Search of a Real Solution for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 7. Synthesis of C4-functionalized this compound-based Pfitzinger acid derivatives in deep eutectic solvents and their biological evaluation as dual cholinesterase and α-glucosidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation of brain levels of 9-amino-1,2,3,4-tetrahydroacridine (THA) with neurochemical and behavioral changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of this compound based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]

- 14. Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tacrine-hydroxamate derivatives as multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov:443]

The Dawn of a Therapeutic Approach: An In-depth Technical Guide to the Early Discovery of 1,2,3,4-Tetrahydroacridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the seminal stages in the discovery and development of 1,2,3,4-tetrahydroacridine (THA), commercially known as tacrine, and its early analogs. As the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, the journey of THA from its initial synthesis to its clinical application and eventual discontinuation laid the foundational principles for a generation of neurodegenerative disease therapeutics. This document delves into the core synthetic methodologies, the critical role of acetylcholinesterase (AChE) inhibition as a therapeutic strategy, detailed protocols for in vitro and in vivo evaluation, and the pivotal structure-activity relationships that guided early optimization efforts. Through a blend of historical context and technical detail, this guide aims to provide researchers with a robust understanding of the foundational science that continues to influence the design of novel central nervous system agents.

Introduction: The Cholinergic Hypothesis and the Rise of a Prototype

The landscape of Alzheimer's disease (AD) research in the latter half of the 20th century was significantly shaped by the "cholinergic hypothesis," which posited that the cognitive decline observed in AD patients was linked to a deficiency in the neurotransmitter acetylcholine. This hypothesis provided a clear, albeit symptomatic, therapeutic target: augmenting cholinergic neurotransmission. The most direct approach to achieving this was through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine in the synaptic cleft.

This compound, or tacrine, first synthesized in 1949, emerged as a prototypical AChE inhibitor.[1] Its ability to cross the blood-brain barrier and exert a central effect on AChE activity made it a compound of significant interest.[2] In 1993, under the brand name Cognex, tacrine became the first drug to be approved by the FDA for the treatment of mild-to-moderate Alzheimer's disease.[2] While its clinical use was ultimately limited by significant side effects, most notably hepatotoxicity, the pioneering journey of tacrine and its analogs provided invaluable lessons in the design and development of CNS-active drugs and solidified AChE inhibition as a viable therapeutic strategy.[2][3]

Foundational Synthetic Strategies

The early exploration of THA analogs was underpinned by robust and versatile synthetic methodologies. The core tetrahydroacridine scaffold was typically constructed through condensation reactions, allowing for the systematic introduction of substituents to probe structure-activity relationships.

Friedländer-Type Condensation

A cornerstone of early THA analog synthesis was the Friedländer-type condensation reaction. This approach generally involves the reaction of an anthranilonitrile with a cyclohexanone derivative in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride etherate.[4][5][6]

Experimental Protocol: Synthesis of Tacrine (1)

-

Reactants: Anthranilonitrile (1 equivalent) and cyclohexanone (1 equivalent).

-

Catalyst: Boron trifluoride diethyl etherate (1.2 equivalents).

-

Solvent: Dry toluene.

-

Procedure:

-

To a solution of anthranilonitrile and cyclohexanone in dry toluene, slowly add boron trifluoride diethyl etherate via a syringe.

-

Reflux the mixture for 24 hours.

-

After cooling, decant the toluene.

-

Add 2 M sodium hydroxide (NaOH) and reflux for an additional 24 hours.

-

Cool the reaction mixture and extract with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the product as a yellow solid.[5]

-

Variations on a Theme: Generating Diversity

The versatility of the core synthesis allowed for the creation of a diverse library of early analogs. Key modifications included:

-

Substitution on the Aromatic Ring: Utilizing substituted anthranilonitriles to introduce electron-donating or electron-withdrawing groups.

-

Modification of the Cyclohexane Ring: Employing substituted cyclohexanones to explore the impact of alkyl or other groups on the saturated portion of the molecule.

-

N-Alkylation of the 9-Amino Group: Post-synthetic modification of the 9-amino group to investigate the role of this functionality in binding and activity.

These synthetic strategies were instrumental in generating the initial pool of compounds for biological evaluation and the subsequent elucidation of structure-activity relationships.[4][6]

The Central Mechanism of Action: Acetylcholinesterase Inhibition

The therapeutic rationale for the use of THA and its analogs in Alzheimer's disease was their ability to inhibit acetylcholinesterase. By blocking this enzyme, the concentration of acetylcholine in the synaptic cleft is increased, thereby enhancing cholinergic neurotransmission and, theoretically, improving cognitive function.

The Cholinergic Synapse: A Target for Intervention

The cholinergic synapse is a complex and highly regulated system. The synthesis of acetylcholine from choline and acetyl-CoA, its packaging into vesicles, release into the synaptic cleft, and subsequent binding to postsynaptic receptors are all critical steps. Acetylcholinesterase plays a pivotal role in terminating the signal by rapidly hydrolyzing acetylcholine.

In Vitro Evaluation: The Ellman Assay

The primary in vitro method for quantifying the AChE inhibitory activity of THA analogs was, and remains, the spectrophotometric method developed by Ellman. This colorimetric assay provides a rapid and reliable means to determine the potency of a compound.

Principle of the Ellman Assay

The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine and acetic acid. The liberated thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured at 412 nm, is directly proportional to the AChE activity. The presence of an inhibitor, such as a THA analog, reduces the rate of this reaction.[7]

Experimental Protocol: Ellman Assay for AChE Inhibition

-

Materials:

-

96-well microplate

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATChI) substrate solution

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

Test compound (THA analog) solution at various concentrations

-

-

Procedure (for a 200 µL final volume):

-

Plate Setup:

-

Blank wells: 200 µL phosphate buffer.

-

Control wells (100% activity): 100 µL phosphate buffer, 50 µL DTNB, 25 µL AChE solution.

-

Test wells: 100 µL of the test compound dilution in phosphate buffer, 50 µL DTNB, 25 µL AChE solution.

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes.

-

Reaction Initiation: Add 25 µL of ATChI solution to all wells except the blank.

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes).

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Absorbance - Test Absorbance) / Control Absorbance] x 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Structure-Activity Relationships (SAR) of Early Analogs

The systematic synthesis and testing of THA analogs allowed for the elucidation of key structure-activity relationships, which provided a roadmap for the design of more potent and selective AChE inhibitors.

| Modification | Observation on AChE Inhibition | Reference |

| Halogenation of the Aromatic Ring | Introduction of halogens, particularly at the 6- and 7-positions, often led to increased potency. For example, 6-bromo-9-amino-1,2,3,4-tetrahydroacridine showed significantly higher potency than tacrine. | [3][6] |

| Electron-Withdrawing Groups | Electron-attracting substituents at the 6- and 7-positions were generally favorable for activity. | [6] |

| Substituents at the 7-Position | Steric bulk at the 7-position was found to be detrimental to activity. | [6] |

| N-Alkylation of the 9-Amino Group | While some modifications were tolerated, significant increases in the size of the N-substituent often led to a decrease in activity. | [4] |

| Modification of the Cyclohexane Ring | Alterations to the saturated ring were explored, but often did not lead to significant improvements in potency over modifications to the aromatic system. | [4] |

Quantitative Data for Selected Early Analogs

| Compound | AChE IC₅₀ (nM) | Notes | Reference |

| Tacrine (THA) | ~100-300 | Parent compound | [8] |

| 7-Methoxytacrine (7-MEOTA) | Potent inhibitor, with some studies suggesting improved toxicity profile. | [9] | |

| 6-Chlorotacrine | Significantly more potent than tacrine. | [6] | |

| 6-Bromotacrine | Predicted and found to be a potent inhibitor. | [6] |

In Vivo Evaluation: Assessing Cognitive Enhancement

While in vitro assays are essential for determining a compound's direct effect on its target, in vivo studies are crucial for understanding its overall pharmacological profile, including its ability to cross the blood-brain barrier, its efficacy in a complex biological system, and its potential for off-target effects. Early in vivo studies of THA analogs often utilized rodent models to assess cognitive enhancement.

Experimental Workflow: In Vivo Assessment of Cognitive Enhancement

Experimental Protocol: General Procedure for In Vivo Cognitive Testing in Rodents

-

Animal Model: Male mice or rats are commonly used. Animals are acclimatized to the housing conditions for at least one week before the experiment.[10]

-

Drug Preparation and Administration: The THA analog is dissolved or suspended in a suitable vehicle (e.g., saline, DMSO/saline mixture). The drug is administered via an appropriate route, such as intraperitoneal (i.p.) injection or oral gavage, at a predetermined time before behavioral testing.[11]

-

Behavioral Models of Cognition:

-

Morris Water Maze: This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of opaque water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are key measures of cognitive function.

-

Passive Avoidance Test: This test evaluates fear-associated learning and memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is measured to assess memory retention.

-

-